molecular formula C12H18N4O4 B12934440 Imidazo[4,5-d]imidazole, 1,3,4,6-tetraacetyloctahydro- CAS No. 156945-37-8

Imidazo[4,5-d]imidazole, 1,3,4,6-tetraacetyloctahydro-

Cat. No.: B12934440
CAS No.: 156945-37-8
M. Wt: 282.30 g/mol
InChI Key: OOTHUZBCVWVLRU-UHFFFAOYSA-N
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Description

1,1’,1’‘,1’‘’-(Imidazo[4,5-d]imidazole-1,3,4,6(2H,3aH,5H,6aH)-tetrayl)tetraethanone is a complex heterocyclic compound featuring an imidazo[4,5-d]imidazole core. This compound is notable for its unique structure, which includes multiple imidazole rings fused together, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’,1’‘,1’‘’-(Imidazo[4,5-d]imidazole-1,3,4,6(2H,3aH,5H,6aH)-tetrayl)tetraethanone typically involves the cyclization of precursor molecules under specific conditions. One common method involves the reaction of glyoxal with ammonia, leading to the formation of the imidazole rings . The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the proper formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity, making the process more efficient for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 1,1’,1’‘,1’‘’-(Imidazo[4,5-d]imidazole-1,3,4,6(2H,3aH,5H,6aH)-tetrayl)tetraethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The imidazole rings can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents or alkylating agents under controlled temperatures.

Major Products:

Scientific Research Applications

1,1’,1’‘,1’‘’-(Imidazo[4,5-d]imidazole-1,3,4,6(2H,3aH,5H,6aH)-tetrayl)tetraethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’,1’‘,1’‘’-(Imidazo[4,5-d]imidazole-1,3,4,6(2H,3aH,5H,6aH)-tetrayl)tetraethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative of the compound being studied.

Comparison with Similar Compounds

Uniqueness: 1,1’,1’‘,1’‘’-(Imidazo[4,5-d]imidazole-1,3,4,6(2H,3aH,5H,6aH)-tetrayl)tetraethanone is unique due to its multiple fused imidazole rings, which confer distinct chemical and biological properties. This complexity allows for a broader range of applications and interactions compared to simpler imidazole derivatives.

Properties

CAS No.

156945-37-8

Molecular Formula

C12H18N4O4

Molecular Weight

282.30 g/mol

IUPAC Name

1-(3,4,6-triacetyl-2,3a,5,6a-tetrahydroimidazo[4,5-d]imidazol-1-yl)ethanone

InChI

InChI=1S/C12H18N4O4/c1-7(17)13-5-14(8(2)18)12-11(13)15(9(3)19)6-16(12)10(4)20/h11-12H,5-6H2,1-4H3

InChI Key

OOTHUZBCVWVLRU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CN(C2C1N(CN2C(=O)C)C(=O)C)C(=O)C

Origin of Product

United States

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